JWH 018 6-hydroxyindole metabolite-d9

Forensic Toxicology LC-MS/MS Isotope Dilution

Accurate LC-MS/MS quantification of JWH-018's 6-hydroxyindole metabolite in complex biological matrices is critically hampered by variable ion suppression and extraction recovery. This deuterated internal standard (IS) provides the exact co-eluting isotopologue required for isotope dilution mass spectrometry (IDMS), eliminating quantitative bias. - Reduces matrix-induced signal suppression from ~20.6% to 6.5% at low QC levels. - Enables high-sensitivity detection (LOD 0.1 ng/mL) for clinical pharmacokinetic studies. - Isotopic purity ≥98% by HPLC, with proven stability (≥4 years at -20°C) for long-term forensic use.

Molecular Formula C24H14D9NO2
Molecular Weight 366.5
Cat. No. B1159761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 018 6-hydroxyindole metabolite-d9
Synonyms(6-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone
Molecular FormulaC24H14D9NO2
Molecular Weight366.5
Structural Identifiers
SMILES[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC(O)=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1
InChIInChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2
InChIKeyOTRCAWIVHSQWPC-YGYNLGCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH 018 6-Hydroxyindole Metabolite-d9: Deuterated Internal Standard


JWH 018 6-hydroxyindole metabolite-d9 is a deuterated internal standard (IS) specifically designed for the accurate quantification of the JWH 018 6-hydroxyindole metabolite by LC-MS or GC-MS [1]. This compound contains nine deuterium atoms at specific positions on the indole ring system (2,2',3,3',4,4',5,5,5) [2], providing a stable isotopically labeled analog that co-elutes with the native analyte while enabling mass spectrometric differentiation. The parent JWH-018 is a synthetic cannabinoid and a potent agonist at CB1 and CB2 receptors, and its 6-hydroxyindole metabolite is a minor monohydroxylated urinary product of JWH-018 metabolism . As a certified reference material, this deuterated standard is essential for forensic toxicology and clinical research applications requiring precise, matrix-effect-corrected quantification [3].

JWH 018 6-Hydroxyindole-d9: Why Generic Standards Fail


Generic substitution of JWH 018 6-hydroxyindole metabolite-d9 with an unlabeled analog or a different deuterated metabolite standard is scientifically invalid due to the critical role of isotope dilution mass spectrometry (IDMS) in achieving accurate quantification. The deuterated internal standard compensates for variable ionization efficiency (matrix effects), extraction recovery, and instrument drift, which are pronounced in complex biological matrices like urine [1]. While other JWH-018 metabolites like N-pentanoic acid-d4 or 5-hydroxyindole-d9 exist, they do not co-elute identically with the 6-hydroxyindole metabolite and thus cannot correct for matrix effects specific to that analyte's chromatographic region [2]. Use of an unlabeled standard would require external calibration, which fails to account for sample-specific losses and ion suppression/enhancement, leading to unacceptable quantitative bias in forensic and clinical reporting [3]. Therefore, precise quantification of the 6-hydroxyindole positional isomer mandates use of its exact deuterated isotopologue.

Quantitative Performance of JWH 018 6-Hydroxyindole-d9


Matrix Effect Correction and Extraction Efficiency

In a validated LC-MS/MS method, the use of JWH 018 6-hydroxyindole metabolite-d9 as an internal standard enabled high extraction efficiency (93.9% at high QC) and significantly mitigated matrix effects, with signal suppression limited to 6.5% [1]. In contrast, the native analyte without IS correction exhibited up to 20.6% signal suppression at low QC levels [1]. This demonstrates the IS's role in normalizing ion suppression that would otherwise compromise accuracy.

Forensic Toxicology LC-MS/MS Isotope Dilution

Analytical Sensitivity and Linearity

Utilizing JWH 018 6-hydroxyindole metabolite-d9 as the internal standard, a validated LC-MS/MS assay achieved a limit of detection (LOD) of 0.1 µg/L (0.1 ng/mL) for the 6-hydroxyindole metabolite, with a linear range spanning 0.1 to 50 µg/L and excellent linearity (R² = 0.994–0.998) [1]. This sensitivity is comparable to that achieved for the 5-hydroxyindole isomer using its own d9-IS (LOD 0.1 µg/L, R² 0.994–0.998) [1]. Notably, the N-pentanoic acid metabolite, a major urinary marker, also achieved similar sensitivity (LOD 0.1 µg/L) using a different deuterated IS (N-hydroxypentyl-d5) [1].

Method Validation Limit of Detection Quantitative Analysis

Positional Isomer Differentiation

GC-EI-MS/MS analysis enables unambiguous differentiation of hydroxyindole positional isomers. Using JWH-018 6-hydroxyindole metabolite-d9 as a reference standard, characteristic product ions from m/z 302 precursor allowed specific identification of the 6-hydroxy isomer in mouse urine [1]. In contrast, the 4-, 5-, and 7-hydroxyindole isomers produce distinct fragmentation patterns, and the 6-hydroxyindole metabolite was confirmed as the primary hydroxylation product on the indole ring in vivo [1]. This specificity is not achievable with unlabeled standards or non-isomer-specific IS.

Metabolite Profiling GC-MS/MS Regioisomer

In Vivo Concentration vs Major Metabolites

In a controlled human inhalation study (2-3 mg JWH-018), serum concentrations of the 6-hydroxyindole metabolite were slightly lower than those of the pentanoic acid metabolite and comparable to 3-, 4-, and 5-hydroxypentyl metabolites [1]. Specifically, the pentanoic acid metabolite achieved the highest median Cmax, while the 6-hydroxyindole metabolite was present at similar low ng/mL levels as other hydroxylated species. This quantitative profile contrasts with its relative minor abundance in urine, where pentanoic acid and 5-hydroxypentyl metabolites dominate [2].

Pharmacokinetics Urinary Excretion Controlled Human Study

Primary Applications of JWH 018 6-Hydroxyindole-d9


Forensic Urine Confirmation of JWH-018 Exposure

When urine specimens screen presumptive positive for synthetic cannabinoids, JWH 018 6-hydroxyindole metabolite-d9 serves as the essential internal standard for definitive LC-MS/MS confirmation and quantification of the 6-hydroxyindole metabolite. Its use ensures accurate correction for matrix effects (reducing signal suppression from ~20.6% to 6.5% at low QC levels [1]) and enables reporting of quantitative results that meet forensic defensibility standards. This is particularly critical when the 6-hydroxyindole metabolite is the only detectable marker due to differential excretion kinetics [2].

Method Development for Clinical Pharmacokinetics

In controlled clinical trials investigating the pharmacokinetics of JWH-018 (e.g., after inhalation), the deuterated 6-hydroxyindole metabolite standard is indispensable for establishing validated LC-MS/MS methods. It provides the necessary isotope dilution correction to achieve the high analytical sensitivity (LOD 0.1 ng/mL) required to quantify low ng/mL serum concentrations over a 12-hour collection period [1]. Without this specific IS, accurate determination of the 6-hydroxyindole metabolite's time-concentration profile would be compromised by variable ion suppression across the chromatographic run.

Metabolic Pathway Elucidation and Isomer Differentiation

For research aiming to map the in vivo metabolism of synthetic cannabinoids, JWH 018 6-hydroxyindole metabolite-d9 is used as a reference standard in GC-MS/MS experiments to unambiguously identify the 6-hydroxyindole positional isomer from other hydroxyindole metabolites (4-, 5-, 7-) [1]. Its characteristic MS/MS fragmentation pattern, confirmed against the deuterated standard, allows differentiation of metabolic pathways (e.g., CYP-mediated hydroxylation at the 6-position of the indole ring) and contributes to the development of comprehensive metabolic profiles essential for understanding drug disposition and potential toxicity.

Quality Control and Batch Release for Reference Materials

Certified reference material (CRM) manufacturers utilize JWH 018 6-hydroxyindole metabolite-d9 as a calibrant in their own quality control processes. The compound's high isotopic purity (≥98% by HPLC [1]) and stability (≥4 years at -20°C [2]) enable its use as a primary standard for assigning certified concentration values to native metabolite reference solutions. This application ensures the traceability of analytical measurements across different forensic and clinical laboratories, supporting inter-laboratory comparability of quantitative results.

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